(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
CAS No.: 201485-17-8
Cat. No.: VC21541993
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201485-17-8 |
---|---|
Molecular Formula | C22H25N3O5 |
Molecular Weight | 411.5 g/mol |
IUPAC Name | (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 |
Standard InChI Key | VJZUCXPETVPQIB-IBGZPJMESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is a modified amino acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the alpha-amino position and a urea group at the epsilon-amino position of lysine. The compound exhibits specific stereochemistry at the alpha carbon, designated as (S), which corresponds to the L-configuration commonly found in natural amino acids. Its structure combines the protective properties of the Fmoc group with the functional characteristics of homocitrulline.
Chemical Identifiers and Properties
The following table presents the fundamental chemical identifiers and physical properties of the compound:
Property | Value |
---|---|
CAS Number | 201485-17-8 |
Molecular Formula | C22H25N3O5 |
Molecular Weight | 411.46 g/mol |
Physical Form | Solid |
SMILES Notation | NC(=O)NCCCCC@HC(O)=O |
InChI Key | VJZUCXPETVPQIB-TWYLJJHKNA-N |
PubChem CID | 7019813 |
Table 1: Chemical identifiers and physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and commercial catalogs:
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Nalpha-Fmoc-Nepsilon-carbamoyl-L-lysine
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Fmoc-HoCit-OH
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Fmoc-L-homocitrulline
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Fmoc-Hcit-OH
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S-2-9h-fluoren-9-yl methoxy carbonyl amino-6-ureidohexanoic acid
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2S-6-carbamoylamino-2-9h-fluoren-9-ylmethoxy carbonyl amino hexanoic acid
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Fmoc-homocit-OH
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Fmoc-Lys carbamoyl-OH
Structural Analysis and Chemical Characteristics
Functional Groups and Reactive Centers
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid contains several key functional groups that contribute to its chemical behavior and applications:
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Carboxylic acid group (-COOH): Located at the C-terminus of the amino acid backbone
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Fmoc-protected alpha-amino group: Provides selective protection during peptide synthesis
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Urea (carbamoylamino) group: Located at the terminus of the side chain
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Fluorenyl ring system: Contributes to UV absorption properties and provides steric bulk
The presence of these functional groups allows the compound to participate in various chemical reactions typical of protected amino acids, particularly in peptide bond formation.
Stereochemistry
The compound features an (S)-configuration at the alpha carbon (C-2), corresponding to the L-configuration in the traditional amino acid nomenclature. This stereochemical configuration is essential for its biological recognition and activity in peptide contexts. The chirality at this position is a critical factor in the compound's application in peptide synthesis, as it mimics the stereochemistry found in naturally occurring proteins.
Preparation and Synthesis
General Synthetic Approaches
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid typically involves the protection of L-lysine with the Fmoc group at the alpha-amino position, followed by selective modification of the epsilon-amino group to form the urea functionality. The Fmoc group is commonly introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.
Fmoc Protection Strategies
The Fmoc protecting group is widely employed in peptide synthesis due to its stability under acidic conditions and selective removal under mild basic conditions. The general approach for introducing the Fmoc group to amino acids involves:
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Reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in a basic aqueous solution
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Maintenance of alkaline pH to ensure selectivity for the amino group over the carboxylate
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Isolation of the protected amino acid through acidification and extraction
These methods have been extensively developed since Fmoc amino acids were first introduced to solid-phase peptide synthesis approximately three decades ago, as noted in the literature.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. The Fmoc group provides temporary protection of the alpha-amino group during coupling reactions, while the carboxylic acid remains available for activation and subsequent peptide bond formation. The compound contributes to the "orthogonal" protection scheme that characterizes modern Fmoc-based SPPS approaches.
Advantages in Peptide Chemistry
The use of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid in peptide synthesis offers several notable advantages:
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Selective deprotection: The Fmoc group can be removed under mild basic conditions (typically piperidine in DMF) without affecting other protecting groups
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Monitoring capability: The release of the dibenzofulvene byproduct during Fmoc removal allows for real-time monitoring of coupling efficiency
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Side chain functionality: The urea moiety introduces specific hydrogen-bonding capabilities that can influence peptide secondary structure
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Compatibility: The compound is compatible with various solid supports, linking strategies, and side-chain protecting groups used in contemporary peptide synthesis
Biological Relevance and Applications
Structural Modification of Peptides
The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid into peptides introduces the homocitrulline residue, which can alter the biological properties of the resulting peptides. This modification can influence:
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Peptide stability to enzymatic degradation
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Binding affinity to target receptors
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Conformational preferences and secondary structure
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Pharmacokinetic properties
These alterations make the compound valuable in the development of peptide-based therapeutics with enhanced stability and activity profiles.
Research Applications
In biochemical research, the compound has been employed in various applications:
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Development of peptide libraries for structure-activity relationship studies
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Design of enzyme inhibitors targeting specific biological pathways
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Creation of peptide-based probes for studying protein interactions
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Synthesis of modified peptides with unique conformational properties
These research applications highlight the compound's versatility as a building block in peptide chemistry and medicinal chemistry.
Physical and Chemical Properties
Stability and Reactivity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid demonstrates specific stability characteristics that influence its handling and application:
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The Fmoc group is stable under acidic conditions but labile under basic conditions
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The carboxylic acid functionality can be activated for coupling reactions using standard peptide coupling reagents
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The urea group is relatively stable under most conditions used in peptide synthesis
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The compound may be sensitive to prolonged exposure to light due to the fluorenyl moiety
These stability features are critical considerations for the storage and utilization of the compound in laboratory settings.
Spectroscopic Properties
The presence of the fluorenyl group confers characteristic spectroscopic properties:
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Strong UV absorption around 265-275 nm, useful for monitoring during chromatographic purification
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Characteristic NMR signals for the aromatic protons of the fluorenyl system
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Distinctive mass spectral fragmentation patterns that aid in identification and purity assessment
These spectroscopic features facilitate the analysis and characterization of the compound and its derivatives in research settings.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, including:
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(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid: A dipeptide containing the homocitrulline residue coupled with a valine residue, also known as Fmoc-Val-Cit-OH (CAS: 159858-21-6)
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Various Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Lys(Boc)-OH, which contains a differently protected lysine side chain
These structural analogs often serve complementary roles in peptide synthesis and design, expanding the toolkit available for researchers in this field.
Functional Comparison
The following table compares key functional aspects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid with related compounds:
Compound | Side Chain | N-Protection | Side Chain Protection | Primary Application |
---|---|---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | Homocitrulline | Fmoc | None (urea) | Peptide synthesis |
Fmoc-Lys(Boc)-OH | Lysine | Fmoc | Boc | Peptide synthesis |
Fmoc-Orn(Boc)-OH | Ornithine | Fmoc | Boc | Peptide synthesis |
N-Acetyl-L-ornithine | Ornithine | Acetyl | None | Metabolic studies |
Table 2: Functional comparison of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid and related compounds
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